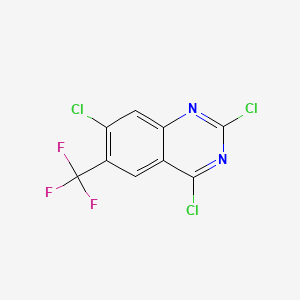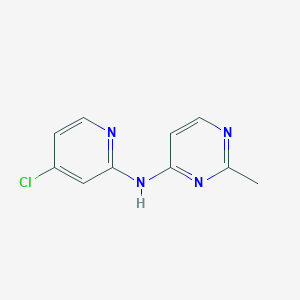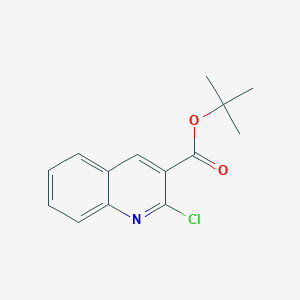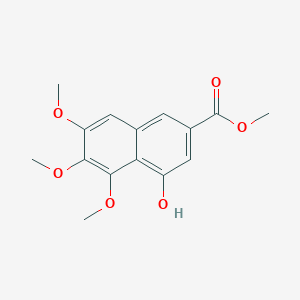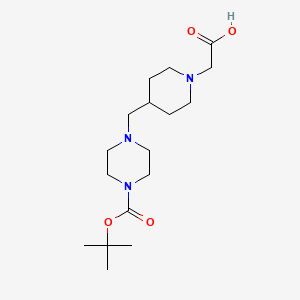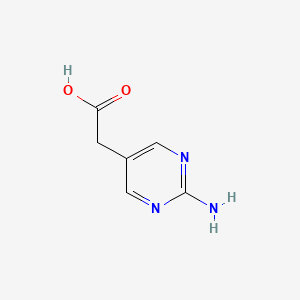
Tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₈H₂₇NO₅S and a molecular weight of 369.48 g/mol . It is a piperidine derivative, often used in organic synthesis and pharmaceutical research. The compound is known for its role as an intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale equipment and reactors to ensure efficient production. The purity and yield are optimized through controlled reaction parameters and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine.
Oxidation Reactions: Oxidation can convert the piperidine ring to a piperidone derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in solvents like DMF or DMSO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of new piperidine derivatives with different functional groups.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of piperidone derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty compounds.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate involves its role as an intermediate in chemical reactions. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The piperidine ring provides structural stability and can interact with various molecular targets, depending on the functional groups introduced during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-(tosyloxy)butyl)piperidine-1-carboxylate is unique due to its tosyl group, which makes it a versatile intermediate for various substitution reactions. This property distinguishes it from other similar compounds that may lack such a reactive functional group.
Propriétés
Formule moléculaire |
C21H33NO5S |
|---|---|
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
tert-butyl 4-[4-(4-methylphenyl)sulfonyloxybutyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33NO5S/c1-17-8-10-19(11-9-17)28(24,25)26-16-6-5-7-18-12-14-22(15-13-18)20(23)27-21(2,3)4/h8-11,18H,5-7,12-16H2,1-4H3 |
Clé InChI |
DNIMMWCLTAWGTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCC2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



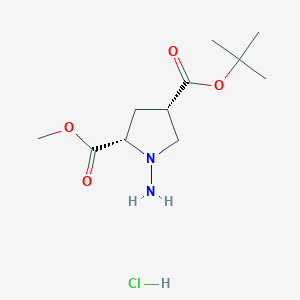
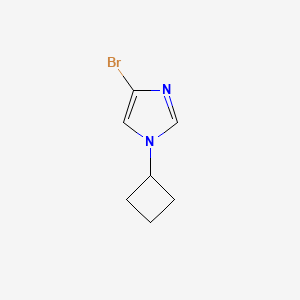
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)

![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
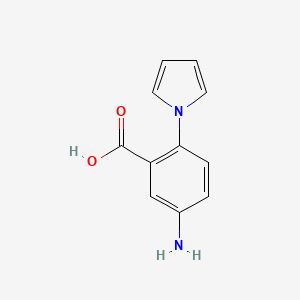
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
